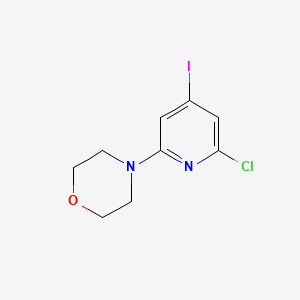

4-(6-Chloro-4-iodopyridin-2-yl)morpholine

Description

Properties

IUPAC Name |

4-(6-chloro-4-iodopyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClIN2O/c10-8-5-7(11)6-9(12-8)13-1-3-14-4-2-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHIMXCVHFVNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729265 | |

| Record name | 4-(6-Chloro-4-iodopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276110-16-7 | |

| Record name | 4-(6-Chloro-4-iodopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(6-Chloro-4-iodopyridin-2-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a morpholine ring attached to a pyridine derivative with chlorine and iodine substituents. Its chemical formula is , and its IUPAC name is this compound. The presence of halogen atoms and a morpholine ring contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyridine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of cellular processes through enzyme inhibition or receptor modulation.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound has been shown to interact with specific molecular targets involved in cancer cell proliferation. For example, it may inhibit key signaling pathways or induce apoptosis in cancer cells, as evidenced by in vitro assays on different cancer cell lines .

Study on Cancer Cell Lines

A notable study explored the effects of this compound on lymphoma cell lines. The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, suggesting its potential as an effective therapeutic agent. The study also highlighted the importance of structural modifications in enhancing biological activity .

The mechanism underlying the biological activity of this compound involves its ability to bind to specific proteins and modulate their functions. For instance, it has been reported to disrupt protein-protein interactions critical for tumor growth, thereby promoting apoptosis in malignant cells .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains a morpholine group | Antimicrobial and anticancer properties |

| 4-Chloro-6-iodopyridin-2-amine | Lacks morpholine; simpler structure | Antimicrobial; less potent against cancer |

| 3-Chloro-4-iodopyridin-2-amine | Different halogen substitutions | Limited reactivity; potential for drug design |

Research Findings

Recent research has focused on optimizing the lead compound for better efficacy and selectivity. Modifications to the morpholine ring have shown promise in enhancing both potency and selectivity against targeted cancer cells. For example, hydrophilic groups incorporated into the structure have been associated with improved binding affinity to specific receptors involved in tumorigenesis .

Comparison with Similar Compounds

4-(6-Chloropyridin-2-yl)morpholine

- Structure : Pyridine ring with a chlorine substituent at the 6-position and morpholine at the 2-position .

- Molecular Formula : C₉H₁₁ClN₂O.

- Molar Mass : 198.65 g/mol .

- Key Difference : Lacks the iodine substituent at the 4-position, reducing steric bulk and polarizability compared to the target compound.

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)

4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine (CAS: 544693-01-8)

- Structure : Pyrimidine ring with a chlorine substituent at the 6-position, a morpholine group at the 4-position, and a pyridine-linked ethoxy chain at the 2-position .

- Molecular Formula : C₁₅H₁₇ClN₄O₂.

- Molar Mass : 320.77 g/mol.

Physicochemical Properties

Key Observations :

- Halogen substituents (Cl, I) increase molecular weight and may reduce aqueous solubility due to enhanced hydrophobicity.

- Morpholine improves solubility in polar solvents (e.g., DMF, dioxane) .

- Pyrimidine-based analogues (e.g., CAS 10397-13-4) exhibit higher reactivity in cross-coupling reactions compared to pyridines .

Role in Medicinal Chemistry

- VPC-14449 Analogue : The compound 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine (VPC-14449) demonstrates structural similarities, with a morpholine-thiazole-imidazole scaffold. It was studied for androgen receptor modulation, highlighting the importance of halogen positioning for activity .

- Thieno-pyrimidine Derivatives: Compounds like 2-chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () are used in kinase inhibition, suggesting that the target compound’s iodine substituent could enable similar applications via halogen bonding .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(6-chloro-4-iodopyridin-2-yl)morpholine typically follows a nucleophilic aromatic substitution (SNAr) pathway where morpholine acts as a nucleophile displacing a suitable leaving group on a halogenated pyridine precursor. The key challenge is the selective substitution at the 2-position of a pyridine ring already bearing chloro and iodo substituents at the 6- and 4-positions, respectively.

Common Precursors and Reaction Conditions

Starting Materials: Halogenated pyridine derivatives such as 2,6-dichloro-4-iodopyridine or 6-chloro-4-iodopyridin-2-yl halides are commonly used as substrates. The presence of multiple halogens allows selective substitution due to differing reactivities of C–Cl and C–I bonds.

Nucleophile: Morpholine, a secondary amine with an oxygen atom in the ring, serves as the nucleophile.

Solvents: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity and solubility.

Temperature: Mild to moderate temperatures (0–50 °C) are maintained to control regioselectivity and minimize side reactions.

Base: Mild bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) may be used to deprotonate morpholine and enhance nucleophilicity.

Typical Preparation Method

A representative synthetic procedure involves the following steps:

Nucleophilic Aromatic Substitution:

The halogenated pyridine precursor (e.g., 2,6-dichloro-4-iodopyridine) is reacted with morpholine in a polar aprotic solvent like acetone at 0–20 °C. Morpholine selectively displaces the chlorine atom at the 2-position due to its higher reactivity compared to the 6-chloro and 4-iodo substituents. This step typically proceeds with yields around 70–80% after purification.Purification:

The reaction mixture is concentrated and purified by recrystallization or column chromatography using silica gel with ethyl acetate/hexane mixtures as eluents to isolate pure this compound.Characterization:

The product is confirmed by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. Key spectral features include morpholine methylene protons at δ 3.3–3.9 ppm and aromatic pyridine protons at δ 6.8–8.3 ppm. The presence of C–Cl and C–I bonds is confirmed by characteristic IR bands (600–800 cm⁻¹) and elemental analysis.

Reaction Optimization and Yield Improvement

Stoichiometry: Using a slight excess of morpholine (1.5–2 equivalents) improves conversion.

Temperature Control: Maintaining low temperatures (0–20 °C) favors regioselectivity and reduces side reactions.

Solvent Choice: Acetone is preferred due to its polarity and ability to dissolve both reactants.

Purification Techniques: Column chromatography and recrystallization effectively remove unreacted starting materials and side products.

Industrial Scale Considerations

Continuous Flow Chemistry: Industrial production may employ continuous flow reactors to enhance reaction efficiency, control temperature precisely, and scale up synthesis with minimal environmental impact.

Automated Systems: Use of automated dosing and reaction monitoring ensures reproducibility and high purity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 2,6-Dichloro-4-iodopyridine | Halogenated pyridine derivative |

| Nucleophile | Morpholine (1.5–2 eq) | Secondary amine |

| Solvent | Acetone, DMF, or DMSO | Polar aprotic solvents preferred |

| Base | K2CO3 or NaH (optional) | Enhances nucleophilicity |

| Temperature | 0–20 °C | Controls regioselectivity |

| Reaction Time | 2–12 hours | Depends on scale and conditions |

| Purification | Column chromatography, recrystallization | Silica gel with ethyl acetate/hexane |

| Yield | 70–80% | After purification |

Research Findings and Analytical Data

-

- ¹H NMR: Morpholine protons appear as multiplets around δ 3.3–3.9 ppm. Pyridine aromatic protons resonate between δ 6.8–8.3 ppm.

- IR Spectroscopy: Characteristic bands for C–Cl and C–I bonds in the 600–800 cm⁻¹ region; morpholine C–O–C stretch around 1100–1250 cm⁻¹.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~300–350 g/mol depending on halogen isotopes).

Regioselectivity: Computational studies (Density Functional Theory) predict electron-deficient sites favoring substitution at the 2-position of the pyridine ring, consistent with experimental outcomes.

Reaction Mechanism: The SNAr mechanism proceeds via nucleophilic attack on the electron-deficient pyridine ring, displacement of the chloride leaving group, and formation of the C–N bond with morpholine.

Comparative Notes on Related Compounds

While direct literature on this compound is limited, preparation methods are closely related to those for 4-(2-chloropyridin-3-yl)morpholine and other halogenated pyridinyl morpholines, which have been extensively studied and industrially produced using similar nucleophilic substitution strategies.

Q & A

Q. What are the common synthetic routes for preparing 4-(6-Chloro-4-iodopyridin-2-yl)morpholine, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves halogenated pyridine intermediates. A plausible route starts with 2,6-dichloro-4-iodopyridine, where morpholine undergoes nucleophilic aromatic substitution (SNAr) at the 2-position. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade iodine substituents.

- Catalysts : Cu(I) or Pd-based catalysts improve regioselectivity for the 2-position .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions .

Table 1 : Example Reaction Conditions

| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloro-4-iodopyridine | Morpholine | DMF | 100 | 65–75 |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., morpholine integration, chloro/iodo positions). I NMR (if accessible) verifies iodine coordination .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (Cl/I) .

- X-ray Crystallography : Resolves structural ambiguities, such as morpholine ring conformation and halogen bonding (if crystals are obtainable) .

Advanced Research Questions

Q. How can researchers optimize the introduction of iodine in the pyridine ring during synthesis?

- Methodological Answer : Iodine introduction often occurs via halogen exchange (e.g., Finkelstein reaction) or direct electrophilic iodination. Challenges include:

- Regioselectivity : Use directing groups (e.g., nitro, morpholine) to favor iodination at the 4-position.

- Stability : Iodine’s susceptibility to radical cleavage requires inert atmospheres and light-free conditions .

Table 2 : Iodination Strategies

| Method | Reagent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Halogen Exchange | NaI, CuCl | 70–80 | >95 |

Q. How should contradictory data in reaction yields be addressed when scaling up synthesis?

- Methodological Answer : Yield discrepancies often arise from:

- Purification : Column chromatography may fail at larger scales; switch to recrystallization or fractional distillation .

- Reagent Stoichiometry : Excess morpholine (1.5–2 eq.) compensates for volatility losses at high temps .

Troubleshooting Workflow :

Verify purity of starting materials (GC/HPLC).

Optimize solvent-to-substrate ratio (5:1 v/w recommended).

Use in situ monitoring (e.g., FTIR for morpholine consumption) .

Q. What role does the iodine substituent play in medicinal chemistry applications?

- Methodological Answer :

Q. Can this compound serve as a ligand in catalytic systems?

- Methodological Answer : Morpholine’s lone pair on the oxygen and iodine’s polarizability make it a candidate for:

- Transition Metal Catalysis : As a bidentate ligand in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

- Organocatalysis : Iodine may participate in halogen-bond-assisted activation of substrates .

Table 3 : Ligand Performance Comparison

| Ligand | Reaction Type | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|

| 4-(6-Cl-4-I-pyridin-2-yl)morpholine | Suzuki-Miyaura | 450 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.